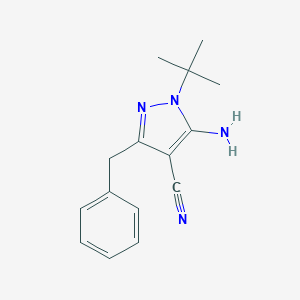

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Description

Properties

IUPAC Name |

5-amino-3-benzyl-1-tert-butylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-15(2,3)19-14(17)12(10-16)13(18-19)9-11-7-5-4-6-8-11/h4-8H,9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSKUEBIZUJLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633333 | |

| Record name | 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158001-18-4 | |

| Record name | 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient two-step synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical, field-tested experimental protocols. The synthesis is broken down into the preparation of the crucial β-ketonitrile intermediate, 3-oxo-4-phenylbutanenitrile, followed by its cyclization with tert-butylhydrazine hydrochloride. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile synthon for the construction of more complex heterocyclic systems. The target molecule, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, incorporates several key structural features: a bulky tert-butyl group at the N1 position, which can enhance metabolic stability and modulate binding selectivity; a flexible phenylmethyl (benzyl) group at the C3 position, offering a vector for interaction with hydrophobic pockets in biological targets; and the synthetically versatile cyano and amino groups, which allow for further chemical elaboration.

This guide presents a scientifically sound and practical approach to the synthesis of this valuable compound, focusing on a two-step sequence that is both efficient and scalable.

Synthetic Strategy & Mechanistic Overview

The synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is most effectively achieved through a two-step process, as illustrated below. This strategy relies on the well-established reactivity of β-ketonitriles with hydrazines to form the pyrazole core.[1]

Sources

An In-Depth Technical Guide to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry.[1] Its derivatives are renowned for a vast spectrum of biological activities, from anti-inflammatory to anticancer agents.[2][3] This guide focuses on a specific, highly functionalized derivative: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole . The strategic placement of the amino, cyano, tert-butyl, and phenylmethyl (benzyl) groups on the pyrazole core creates a molecule of significant interest for chemical synthesis and medicinal chemistry. Notably, this compound has been identified as a selective tyrosine kinase inhibitor, placing it in a class of molecules with profound therapeutic potential.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's synthesis, characterization, and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for laboratory investigation.

Molecular Overview and Physicochemical Properties

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a polysubstituted aminopyrazole derivative. The bulky tert-butyl group at the N1 position provides steric hindrance that can influence both the molecule's reactivity and its interaction with biological targets. The benzyl group at the C3 position and the cyano and amino groups at C4 and C5, respectively, offer multiple points for further chemical modification and are key to its electronic properties.

| Property | Value | Source |

| IUPAC Name | 5-Amino-1-tert-butyl-3-(phenylmethyl)-1H-pyrazole-4-carbonitrile | Internal Nomenclature |

| CAS Number | 158001-18-4 | Supplier Data |

| Molecular Formula | C₁₅H₁₈N₄ | Supplier Data |

| Molecular Weight | 254.33 g/mol | Calculated |

| Appearance | Light Yellow Solid | Supplier Data |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | Supplier Data |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a β-functionalized nitrile.[2][3] For the target molecule, the most logical and efficient pathway involves the reaction of tert-butylhydrazine with a suitable β-ketonitrile or an activated alkene precursor, such as a benzylidenemalononitrile derivative.

The proposed synthesis proceeds via a Michael addition of the hydrazine to an electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The choice of a non-polar solvent like ethanol or a polar aprotic solvent like DMF is common, and the reaction can often be catalyzed by a weak base.

Caption: Proposed synthesis pathway for the target pyrazole derivative.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for analogous 5-aminopyrazole syntheses.[1][4] Researchers should consider this a starting point, with optimization of stoichiometry, temperature, and reaction time potentially required.

Materials:

-

tert-Butylhydrazine hydrochloride

-

2-(phenylacetyl)malononitrile (or a similar benzyl-substituted β-ketonitrile)

-

Sodium acetate or triethylamine (base)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tert-butylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir for 15 minutes at room temperature to liberate the free base.

-

Addition of Ketonitrile: To the stirred solution, add 2-(phenylacetyl)malononitrile (1.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 hexane:ethyl acetate eluent. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hot ethyl acetate/hexane mixture to afford the final product as a light yellow solid.

Causality of Choices:

-

Base: A mild base like sodium acetate or triethylamine is used to neutralize the hydrochloride salt of the hydrazine and to catalyze the condensation without promoting unwanted side reactions.

-

Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and allows for a convenient reflux temperature.

-

Purification: The aqueous work-up removes inorganic salts and any water-soluble impurities. Recrystallization is a highly effective method for purifying solid organic compounds to high purity.

Comprehensive Characterization

Structural elucidation and confirmation of purity are paramount. The following section details the expected spectroscopic and analytical data for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, based on the known values of closely related analogues.[4]

Caption: A typical workflow for the structural characterization of the target molecule.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Expected m/z | Interpretation |

| ESI-MS | [M+H]⁺ ≈ 255.16 | Confirms the molecular mass of the protonated parent molecule. |

| HRMS (High-Res) | C₁₅H₁₉N₄⁺ ≈ 255.1604 | Provides the exact mass, confirming the elemental composition. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The data below is predictive.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine (NH₂) |

| 3050 - 3020 | Medium | Aromatic C-H stretching (benzyl group) |

| 2980 - 2950 | Medium-Strong | Aliphatic C-H stretching (tert-butyl and CH₂ groups) |

| ~2210 | Strong, Sharp | C≡N stretching of the nitrile group |

| 1640 - 1620 | Strong | N-H scissoring (bending) of the primary amine |

| 1590 - 1450 | Medium-Strong | C=C and C=N stretching of the pyrazole and phenyl rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are predicted chemical shifts (in ppm) relative to TMS, assuming CDCl₃ as the solvent.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 - 7.20 | multiplet | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |

| ~4.50 | broad singlet | 2H | -NH ₂ | The amino protons are typically broad and may exchange with D₂O. |

| ~3.95 | singlet | 2H | -CH ₂-Ph | Methylene protons adjacent to the aromatic ring and the pyrazole C3. |

| ~1.60 | singlet | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Assignment | Rationale |

|---|---|---|

| ~158 | C 5-NH₂ | Carbon attached to the electron-donating amino group. |

| ~150 | C 3-CH₂ | Carbon at position 3 of the pyrazole ring. |

| ~138 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~129 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~128 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~127 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~118 | -C ≡N | Nitrile carbon, a characteristic downfield quaternary signal. |

| ~85 | C 4-CN | Carbon at position 4, shifted upfield by the amino group and downfield by the cyano group. |

| ~60 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~32 | -CH₂-Ph | Methylene carbon of the benzyl group. |

| ~29 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Applications in Drug Discovery

The 5-aminopyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets.[3] The specific designation of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a selective tyrosine kinase inhibitor is of high significance.

Tyrosine Kinases: Critical Targets in Oncology Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer. Inhibitors of these enzymes can block the downstream signaling that leads to uncontrolled cell growth, making them a highly successful class of targeted cancer therapies.

The development of selective inhibitors is key to minimizing off-target effects and improving the therapeutic window of a drug. The specific structural features of this molecule—the bulky tert-butyl group and the benzyl moiety—are likely key determinants of its binding affinity and selectivity for a particular tyrosine kinase. Further research would be required to identify the specific kinase(s) it inhibits and to determine its potency (e.g., IC₅₀ values) in both enzymatic and cell-based assays.

Conclusion

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a molecule with a carefully orchestrated arrangement of functional groups that make it a valuable building block for further chemical synthesis and a promising lead compound in the field of kinase inhibition. This guide has provided a comprehensive overview of its synthesis and a robust, data-driven profile for its characterization. The protocols and predictive data herein offer a solid foundation for researchers to synthesize, purify, and confirm the identity of this compound, paving the way for its further investigation and potential application in the development of novel therapeutics.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 24, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved January 24, 2026, from [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a Kinase Inhibitor

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a well-established and highly versatile scaffold in medicinal chemistry, recognized for its ability to form the basis of a wide array of biologically active compounds.[1][2][3][4] Among these, the 5-aminopyrazole core has emerged as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[5] This guide will delve into the presumed mechanism of action of a specific, yet under-documented, member of this class: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. While direct experimental data for this exact molecule is scarce in publicly available literature, by examining the extensive research on structurally analogous compounds, we can construct a robust hypothesis regarding its molecular mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this and related compounds.

The Kinase Family: Prime Targets in Drug Discovery

Protein kinases play a pivotal role in cellular signaling, regulating a vast number of processes including cell growth, differentiation, and apoptosis.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

Based on the prevalence of the 5-aminopyrazole scaffold in known kinase inhibitors, it is highly probable that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole functions as an ATP-competitive kinase inhibitor. This proposed mechanism is centered on the molecule's ability to bind to the ATP-binding pocket of a target kinase, thereby preventing the binding of endogenous ATP and inhibiting the downstream phosphorylation cascade.

The key structural features of the 5-aminopyrazole scaffold that contribute to this activity include:

-

Hydrogen Bonding: The amino group at the 5-position and the pyrazole nitrogens can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

-

Hydrophobic Interactions: The tert-butyl and phenylmethyl groups can engage in hydrophobic interactions with non-polar residues within the binding pocket, enhancing binding affinity and selectivity.

-

Shape Complementarity: The overall shape and conformation of the molecule are critical for fitting snugly into the ATP-binding cleft.

Visualizing the Proposed Mechanism

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Workflow for Target Validation and Mechanistic Elucidation

To validate the hypothesized mechanism of action, a multi-step experimental approach is necessary. The following protocols outline a logical workflow for characterizing the activity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Phase 1: Initial Screening and Target Identification

The first step is to determine if the compound exhibits kinase inhibitory activity and to identify its potential targets.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Solubilize 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in DMSO to create a high-concentration stock solution.

-

Assay Plate Preparation: Prepare assay plates containing a broad panel of recombinant human kinases (e.g., a panel of over 400 kinases).

-

Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 1 µM), ATP, and the specific substrate for each kinase.

-

Detection: After a defined incubation period, quantify the kinase activity, typically by measuring the amount of phosphorylated substrate or ADP produced.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Table 1: Hypothetical Kinase Screening Data

| Kinase Target | Percent Inhibition at 1 µM |

| Kinase A | 5% |

| Kinase B | 12% |

| RET Kinase | 95% |

| Kinase D | 8% |

| ... | ... |

Phase 2: In-depth Characterization of Lead Target

Once a primary target is identified (e.g., RET kinase, based on literature for similar scaffolds[5]), the next phase involves detailed characterization of the interaction.

Experimental Protocol: IC50 Determination

-

Compound Dilution: Prepare a serial dilution of the compound in DMSO.

-

Kinase Assay: Perform a kinase assay with the identified target kinase (e.g., RET) using the range of compound concentrations.

-

Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Experimental Protocol: ATP Competition Assay

-

Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.

-

Data Analysis: Analyze the effect of increasing ATP concentration on the IC50 of the compound. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of ATP-competitive inhibition.

Visualizing the Experimental Workflow

Caption: Workflow for validating the mechanism of action.

Phase 3: Cellular and In Vivo Validation

The final phase involves assessing the compound's activity in a biological context.

Experimental Protocol: Cellular Target Engagement

-

Cell Culture: Culture a cell line that is dependent on the target kinase for survival or proliferation (e.g., a cancer cell line with a known activating mutation in the target kinase).

-

Compound Treatment: Treat the cells with the compound at various concentrations.

-

Western Blot Analysis: Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates target engagement.

Conclusion and Future Directions

While direct evidence for the mechanism of action of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is not yet in the public domain, the wealth of data on the 5-aminopyrazole scaffold strongly suggests its role as a kinase inhibitor. The proposed mechanism of ATP-competitive inhibition provides a solid framework for initiating a research and development program. The experimental workflows outlined in this guide offer a clear path to validating this hypothesis, identifying the specific kinase target(s), and elucidating the detailed molecular interactions. Further investigation into this and related compounds could lead to the development of novel and potent therapeutics for a range of diseases.

References

-

(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. Available at: [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available at: [Link]

- US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents.

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

- HUP0200144A3 - Process for preparing pesticidal 5-amino-1-aryl-3 cyanopyrazole derivatives, and the new intermediates - Google Patents.

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available at: [Link]

-

Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor - PubMed. Available at: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Available at: [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

The Pharmacological Potential of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Emerging Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, consistently yielding compounds with a wide spectrum of biological activities.[1][2] Among these, the 5-aminopyrazole moiety has garnered significant attention due to its synthetic tractability and its ability to serve as a versatile pharmacophore for interacting with various biological targets.[3][4] This technical guide provides an in-depth exploration of the predicted biological activities of a specific, yet under-investigated derivative: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole . While direct experimental data for this exact molecule is not yet prevalent in public literature, this guide will extrapolate its potential therapeutic applications based on robust structure-activity relationship (SAR) data from closely related analogues. We will delve into its probable mechanisms of action, provide detailed experimental protocols for its evaluation, and offer insights into its potential as a lead compound in drug development programs.

I. Synthesis and Physicochemical Characteristics

The synthesis of 5-aminopyrazole derivatives is well-established, with the most common route involving the condensation of a β-ketonitrile with a substituted hydrazine.[5] For the title compound, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with tert-butylhydrazine.

A probable synthetic pathway is outlined below:

Caption: Plausible synthetic route to the target compound.

The structural features of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, namely the bulky tert-butyl group at the N1 position, the phenylmethyl (benzyl) group at C3, and the cyano group at C4, are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The tert-butyl group may enhance metabolic stability and oral bioavailability, while the benzyl and cyano functionalities are key for potential interactions with biological targets.

II. Predicted Biological Activity: An In-depth Analysis

Based on extensive research on analogous 5-aminopyrazole derivatives, we can predict with a high degree of confidence that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole will exhibit significant biological activity in several key therapeutic areas.

A. Anticancer Activity: Targeting the Proliferative Engine

The 5-aminopyrazole scaffold is a cornerstone in the development of novel anticancer agents.[6][7] Numerous derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[8] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9]

Predicted Mechanism of Action:

It is highly probable that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole will function as a kinase inhibitor . The 5-amino group and the adjacent nitrogen atom of the pyrazole ring are well-known to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[10] Specific kinases that are frequently targeted by 5-aminopyrazole derivatives include p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[11][12] Inhibition of these kinases can disrupt signaling pathways essential for tumor growth and survival, ultimately leading to apoptosis.

Caption: Predicted mechanism of anti-inflammatory activity.

Experimental Workflow for Anti-inflammatory Evaluation:

1. In Vitro COX Inhibition Assay:

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Protocol: Commercially available COX inhibitor screening kits can be utilized. These assays typically measure the conversion of arachidonic acid to prostaglandin H2. The IC50 values for both COX-1 and COX-2 are determined to assess both potency and selectivity.

2. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages:

-

Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Protocol:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS for 24 hours.

-

Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A decrease in nitrite concentration indicates inhibition of NO production.

-

C. Antimicrobial Activity: A Potential New Frontier

While less explored than their anticancer and anti-inflammatory properties, some cyanopyrazole derivatives have been reported to possess antimicrobial activity. [13]The presence of the cyano group in 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole makes this an area worthy of investigation.

Predicted Mechanism of Action:

The precise mechanism of antimicrobial action for pyrazole derivatives is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the tert-butyl and benzyl groups could facilitate penetration of the microbial cell wall.

Experimental Workflow for Antimicrobial Evaluation:

1. Broth Microdilution Assay:

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi. * Protocol:

-

Prepare a serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium. 2. Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

III. Conclusion and Future Directions

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole represents a promising, yet unexplored, molecule within the pharmacologically rich class of 5-aminopyrazoles. Based on a thorough analysis of structure-activity relationships of its analogues, this compound is predicted to possess significant anticancer, anti-inflammatory, and potentially antimicrobial properties. The detailed experimental workflows provided in this guide offer a clear and robust framework for the systematic evaluation of these predicted activities.

Future research should focus on the synthesis of this specific compound and the execution of the described in vitro assays. Positive results would warrant further investigation into its in vivo efficacy and safety profile, paving the way for its potential development as a novel therapeutic agent. The insights provided herein are intended to catalyze further research into this promising area of medicinal chemistry.

IV. References

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]

-

Ali, M. A., Lee, C. H., & Lee, K. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & medicinal chemistry letters, 20(23), 7155–7158. [Link]

-

El-Gazzar, A. B. A., Youssef, A. M., & El-Enany, M. M. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC advances, 12(10), 6147–6162. [Link]

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]

-

Szeliga, M., & Obniska, J. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

-

Brullo, C., & Bruno, O. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]

-

El-Sayed, M. A. A., El-Gaby, M. S. A., & Ghorab, M. M. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific reports, 13(1), 14690. [Link]

-

Jiang, Q. H., He, Q., Zhang, J. Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

-

Jiang, Q. H., He, Q., Zhang, J. Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]

-

He, Y., Wu, H., Zhang, Y., Wang, Y., Zhang, T., & Liu, H. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of medicinal chemistry, 64(15), 11393–11413. [Link]

-

ResearchGate. (n.d.). Flow cytometric analysis for cell cycle distribution. (A) Control HCT,... Retrieved from [Link]

-

Singh, A., & Singh, A. K. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. New Journal of Chemistry. [Link]

-

El-Moghazy, S. M., & El-Sayed, N. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 187–201. [Link]

-

Acevedo-Martinez, E., & Rodriguez-Barbera, Y. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 23(10), 2465. [Link]

-

ResearchGate. (n.d.). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved from [Link]

-

Zhang, Y., Wang, Y., Wu, H., He, Y., Zhang, T., & Liu, H. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 279, 116893. [Link]

-

Al-Ostath, A., El-Sayed, M. A. A., & Ghorab, M. M. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Journal of the Iranian Chemical Society, 1-13. [Link]

-

Kucukoglu, K., Gul, H. I., & Gul, M. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-cancer agents in medicinal chemistry, 20(12), 1475–1484. [Link]

-

Ghorab, M. M., & Al-Ostath, A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2999. [Link]

-

Singh, A., & Singh, A. K. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. New Journal of Chemistry. [Link]

-

Al-Zaydi, K. M. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(12), 9115–9127. [Link]

-

Bouyahya, A., El-Wahidi, M., & El-Mernissi, R. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(6), 14353-14365. [Link]

-

Singh, A., & Singh, A. K. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 31, 127699. [Link]

-

Acevedo-Martinez, E., Rodriguez-Barbera, Y., & Rodriguez, A. D. (2023). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules, 28(1), 333. [Link]

-

Sonopo, M. S., & Onani, M. O. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. Retrieved from [Link]

-

Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9). [Link]

-

Patel, R. V., & Patel, J. K. (2020). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 36(2), 263-271. [Link]

-

Patel, R. V., & Patel, J. K. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications.

-

Bagley, M. C., Davis, T., Dix, M. C., & Rokicki, M. J. (2007). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Tetrahedron letters, 48(22), 3845–3847. [Link]

-

Singh, A., & Singh, A. K. (2024). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds, 1-22. [Link]

-

El-Gazzar, A. B. A., Youssef, A. M., & El-Enany, M. M. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC advances, 14(45), 32917–32935. [Link]

-

Sonopo, M. S., & Onani, M. O. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Ghorbani-Vaghei, R., & Malaeke, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC advances, 12(2), 1015–1023. [Link]

-

Ghorab, M. M., & Al-Ostath, A. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(1), 327. [Link]

-

ResearchGate. (n.d.). Schematic representation of MTT assay protocol. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: A Selective Tyrosine Kinase Inhibitor of the Src Family

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within the vast landscape of kinase inhibitors, pyrazole-based molecules have emerged as a particularly fruitful area of research, yielding potent and selective inhibitors for a range of kinase targets.[3] This guide focuses on a specific, yet illustrative, example: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole . While this compound is a selective tyrosine kinase inhibitor, this guide will delve into the compelling body of evidence suggesting its primary targets are members of the Src family of non-receptor tyrosine kinases.

Src family kinases (SFKs), comprising members such as Src, Fyn, Lck, and Lyn, are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[4] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide will provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a selective Src family kinase inhibitor, offering both foundational knowledge and practical, field-proven insights for researchers in drug discovery and development.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of 5-aminopyrazole derivatives is a well-established process, typically involving the condensation of a β-ketonitrile with a substituted hydrazine. This versatile approach allows for the introduction of diverse substituents at various positions of the pyrazole ring, enabling fine-tuning of the molecule's biological activity.

A plausible and efficient synthetic route to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is outlined below. This multi-step synthesis is designed for adaptability and scalability in a research setting.

Experimental Protocol: Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Step 1: Synthesis of the β-ketonitrile precursor

The synthesis begins with the preparation of the requisite β-ketonitrile. A common method involves the Claisen condensation of an appropriate ester and nitrile.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Reagents: To this solution, add a mixture of ethyl phenylacetate (1 equivalent) and acetonitrile (1.2 equivalents) dropwise at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketonitrile.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the 5-aminopyrazole core

The purified β-ketonitrile is then cyclized with tert-butyl hydrazine to form the final product.

-

Reaction Setup: In a round-bottom flask, dissolve the purified β-ketonitrile (1 equivalent) and tert-butyl hydrazine hydrochloride (1.1 equivalents) in ethanol.

-

Addition of Base: Add a catalytic amount of a suitable acid, such as acetic acid, to the mixture.

-

Reaction Progression: Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Characterization: The final product should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Caption: Synthetic workflow for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Mechanism of Action: Targeting the Src Family Kinase ATP-Binding Pocket

The structural architecture of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole strongly suggests its mode of action as an ATP-competitive inhibitor. The pyrazole core acts as a scaffold that presents key pharmacophoric features to the ATP-binding pocket of the target kinase.

While direct crystallographic data for this specific compound is not publicly available, compelling evidence can be drawn from structurally related pyrazolopyrimidine inhibitors of Src family kinases, such as the well-characterized PP1 and its analogs. These compounds are known to bind to the ATP-binding site of Src kinases, with the pyrazole nitrogen atoms forming crucial hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

The tert-butyl group at the N1 position of the pyrazole ring is a bulky, hydrophobic moiety that likely occupies a hydrophobic pocket near the gatekeeper residue of the kinase. The phenylmethyl group at the C3 position extends into another hydrophobic region of the ATP-binding site. The cyano group at C4 and the amino group at C5 can form additional hydrogen bonds with residues in the active site, further stabilizing the inhibitor-kinase complex.

Caption: Putative binding mode of the inhibitor within the Src kinase active site.

Evaluating Inhibitory Activity and Selectivity

A rigorous evaluation of a kinase inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.

In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of the compound against a purified kinase.

Protocol: In Vitro Src Family Kinase Inhibition Assay

This protocol describes a common method for assessing kinase inhibition using a fluorescence-based assay.

-

Reagents and Materials:

-

Purified, active Src family kinase (e.g., c-Src, Lck, Fyn).

-

Fluorescently labeled peptide substrate specific for the kinase.

-

ATP.

-

Kinase assay buffer.

-

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (dissolved in DMSO).

-

Positive control inhibitor (e.g., Dasatinib).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the microplate wells, add the kinase, the fluorescent peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence intensity on a plate reader. The increase in fluorescence is proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

-

Kinase Selectivity Profiling

To assess the selectivity of the inhibitor, it is crucial to screen it against a broad panel of kinases. This can be done using commercially available kinase profiling services or by setting up a panel of in-house assays. A highly selective inhibitor will show potent inhibition of the target kinase(s) with significantly less activity against other kinases.

Cell-Based Assays for Functional Evaluation

Cell-based assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.

Protocol: Cell Viability Assay

This protocol uses a colorimetric method (MTT assay) to assess the effect of the inhibitor on the proliferation of cancer cell lines known to be dependent on Src family kinase signaling (e.g., certain colon or breast cancer cell lines).

-

Cell Culture: Culture the selected cancer cell line in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Protocol: Western Blot Analysis of Src Signaling Pathway

This assay directly assesses the inhibitor's ability to block the signaling cascade downstream of Src family kinases.

-

Cell Treatment: Treat the target cancer cell line with the inhibitor at various concentrations for a defined period.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Src (p-Src) and downstream targets like phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT). Also, probe for total Src, ERK, and AKT as loading controls.

-

Detection: Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.

-

Analysis: A decrease in the levels of phosphorylated proteins in the presence of the inhibitor indicates target engagement and pathway inhibition.

Caption: Simplified Src signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-based kinase inhibitors is highly dependent on the nature and position of the substituents on the pyrazole ring. Based on studies of related compounds, several key SAR trends can be inferred for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole:

-

N1-Substituent: The bulky tert-butyl group at the N1 position is crucial for occupying a hydrophobic pocket and is a common feature in potent pyrazolopyrimidine inhibitors of Src kinases.

-

C3-Substituent: The phenylmethyl group at the C3 position contributes to hydrophobic interactions within the active site. Modifications to this group can significantly impact potency and selectivity.

-

C4- and C5-Substituents: The cyano and amino groups at the C4 and C5 positions are important for forming hydrogen bonds with the kinase hinge region. Variations in these groups can alter the binding affinity.

Data Summary

| Compound Property | Value/Observation |

| Chemical Formula | C₁₅H₁₈N₄ |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 158001-18-4[6] |

| Putative Target Class | Src Family Tyrosine Kinases |

| Proposed Mechanism | ATP-Competitive Inhibition |

Conclusion and Future Directions

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole represents a promising scaffold for the development of selective Src family kinase inhibitors. The synthetic accessibility and the potential for chemical modification make it an attractive starting point for further drug discovery efforts. Future work should focus on obtaining a high-resolution crystal structure of this compound in complex with a Src family kinase to definitively elucidate its binding mode. Comprehensive kinase profiling and in vivo efficacy studies in relevant cancer models are also essential next steps to fully characterize its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective kinase-targeted therapies.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ([Link])

-

Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. ([Link])

-

Approaches towards the synthesis of 5-aminopyrazoles. ([Link])

-

Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. ([Link])

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ([Link])

-

Src family kinases inhibition by dasatinib blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation. ([Link])

-

Src family kinase. ([Link])

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ([Link])

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

Spectroscopic Characterization of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The specific substitutions on this core, including an amino group, a tert-butyl group, a phenylmethyl (benzyl) group, and a cyano group, are expected to modulate its physicochemical properties and biological activity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Figure 1. Molecular structure of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 - 7.20 | Multiplet | 5H | Phenyl-H | The aromatic protons of the benzyl group are expected in this region, with their multiplicity depending on the specific coupling patterns. |

| ~5.0 - 4.5 | Singlet | 2H | -NH₂ | The chemical shift of the amino protons can be broad and variable depending on the solvent and concentration. |

| ~4.0 | Singlet | 2H | -CH₂-Ph | The benzylic protons are expected to appear as a singlet as there are no adjacent protons. |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C5 (C-NH₂) | The carbon attached to the amino group is expected to be significantly downfield. |

| ~145 | C3 (C-CH₂Ph) | The carbon bearing the benzyl group will also be in the downfield region of the spectrum. |

| ~138 | Phenyl C (quaternary) | The quaternary carbon of the phenyl ring. |

| ~129 - 127 | Phenyl CH | The protonated carbons of the phenyl ring. |

| ~115 | C≡N | The carbon of the cyano group typically appears in this region. |

| ~90 | C4 (C-CN) | The carbon attached to the cyano group. |

| ~60 | -C(CH₃)₃ (quaternary) | The quaternary carbon of the tert-butyl group. |

| ~35 | -CH₂-Ph | The benzylic carbon. |

| ~30 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[1]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for improved resolution and sensitivity.[1]

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate integration and peak picking.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the primary amine. |

| 3100 - 3000 | C-H stretch | Aromatic | These absorptions are due to the C-H stretching vibrations of the phenyl ring. |

| 2980 - 2850 | C-H stretch | Aliphatic | These bands correspond to the C-H stretching of the tert-butyl and methylene groups. |

| ~2220 | C≡N stretch | Nitrile | A sharp and strong absorption in this region is a definitive indicator of the cyano group. |

| 1650 - 1580 | C=C stretch | Aromatic | These bands are characteristic of the carbon-carbon double bond stretching within the phenyl ring. |

| 1640 - 1600 | N-H bend | Primary Amine (-NH₂) | The bending vibration of the N-H bond in the amino group. |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[1]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply high pressure (several tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2] The 5-aminopyrazole subunit, in particular, serves as a vital pharmacophore and a versatile synthetic intermediate for constructing more complex heterocyclic systems with a wide range of biological functions, including as kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.[3][4][5] This guide focuses on a specific, highly substituted derivative: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (CAS No: 158001-18-4), a molecule poised for interest in drug discovery programs.[6]

Understanding the physicochemical properties of this compound is paramount for its advancement as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and toxicological profile. This document provides a comprehensive overview of the key physicochemical characteristics of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, offering both established data and detailed, field-proven methodologies for their determination.

Molecular Structure and Basic Properties

A foundational understanding of a compound begins with its structural and fundamental properties.

| Property | Value | Source |

| CAS Number | 158001-18-4 | [6][7] |

| Molecular Formula | C₁₅H₁₈N₄ | [6][7] |

| Molecular Weight | 254.33 g/mol | [6][7] |

| Appearance | Light Yellow Solid | [6][7] |

| IUPAC Name | 5-Amino-1-(tert-butyl)-3-(phenylmethyl)-1H-pyrazole-4-carbonitrile | [6] |

The structure combines a bulky tert-butyl group at the N1 position of the pyrazole ring, a phenylmethyl (benzyl) group at C3, an amino group at C5, and a cyano group at C4. The tert-butyl group can enhance metabolic stability and cell permeability, while the benzyl and cyano moieties influence binding interactions and electronic properties.

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is a critical factor for oral drug absorption.[8] For 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a qualitative assessment indicates solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[7] However, for drug development, a quantitative understanding of its aqueous solubility is essential. This is typically assessed through kinetic and thermodynamic solubility assays.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used for early-stage screening of compound libraries.[9]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

-

Incubation: Shake the plate at room temperature for a defined period, typically 2 hours.[10]

-

Precipitate Removal: Filter the solutions to remove any precipitated compound.

-

Quantification: Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.[11]

Caption: Kinetic Solubility Determination Workflow.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for lead optimization.[12] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole to a vial containing the aqueous buffer of interest.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[12]

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the standard technique for its determination.[13][14]

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[13]

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.[15] The area under the peak corresponds to the heat of fusion.

Caption: DSC Workflow for Melting Point Determination.

Purity Assessment

High-performance liquid chromatography (HPLC) is the most common method for determining the purity of small molecule drug candidates.[16][17]

Experimental Protocol: Purity Analysis by HPLC

-

Method Development: Develop a reversed-phase HPLC method capable of separating the main compound from potential impurities. Key parameters to optimize include the column stationary phase, mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid), flow rate, and detector wavelength.[18]

-

Sample Preparation: Prepare a solution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in a suitable solvent at a known concentration.

-

Injection and Separation: Inject the sample onto the HPLC system and perform the chromatographic separation.

-

Detection: Monitor the eluent using a UV detector at a wavelength where the compound and expected impurities absorb.

-

Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, which significantly influences its solubility, permeability, and target binding. The presence of the amino group on the pyrazole ring suggests that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole will have a basic pKa. UV-Vis spectrophotometry is a common method for pKa determination.[19][20]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

-

Spectral Measurement: Record the UV-Vis absorption spectrum of each solution.[19]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[21][22]

Spectroscopic Characterization

The structural identity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected characteristic signals based on its structure and data from similar compounds are outlined below.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include singlets for the tert-butyl protons, a singlet for the benzyl CH₂ protons, multiplets for the phenyl protons, and a broad singlet for the NH₂ protons. The chemical shifts of these protons provide information about their local electronic environment.[24]

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbons of the tert-butyl group, the CH₂ of the benzyl group, the carbons of the phenyl ring, and the carbons of the pyrazole ring, including the cyano carbon.[24]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the cyano group (around 2200-2250 cm⁻¹), C-H stretching from the alkyl and aromatic groups, and C=C/C=N stretching from the pyrazole and phenyl rings.[25]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.[23] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 255.33.

Conclusion

This technical guide provides a framework for understanding and determining the critical physicochemical properties of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. While some basic properties are established, the detailed experimental protocols outlined herein offer a clear path for researchers to generate the comprehensive data package required for advancing this promising compound in drug discovery and development. The strategic application of these methodologies will enable a thorough characterization, facilitating informed decisions regarding its potential as a therapeutic agent.

References

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. Retrieved January 24, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5135. Retrieved January 24, 2026, from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 24, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 24, 2026, from [Link]

-

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved January 24, 2026, from [Link]

-

Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Two routes comparison for synthesis 5-aminopyrazole derivative. (2014, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012, August 2). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. (2023, October 1). Bioanalysis Zone. Retrieved January 24, 2026, from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scirp.org. Retrieved January 24, 2026, from [Link]

-

Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved January 24, 2026, from [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022, January 4). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (n.d.). Google Patents.

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. Retrieved January 24, 2026, from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Chem.ucla.edu. Retrieved January 24, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved January 24, 2026, from [Link]

-